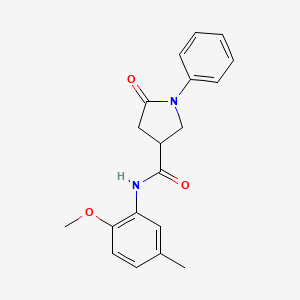
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide is an organic compound that features a naphthalene ring and a quinoline ring connected via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide typically involves the reaction of naphthalen-2-ol with quinoline-8-amine in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final acetamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-ylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties[][3].
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetohydrazide: Similar structure but with a hydrazide group instead of an acetamide group.
N-(2-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide: Contains a triazole ring instead of a quinoline ring.
Uniqueness
2-(Naphthalen-2-yloxy)-N-quinolin-8-yl-acetamide is unique due to its specific combination of a naphthalene ring and a quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20(23-19-9-3-7-16-8-4-12-22-21(16)19)14-25-18-11-10-15-5-1-2-6-17(15)13-18/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYJLHRGZYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)

![3-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5355990.png)
![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)
![2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5355999.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5356007.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
![(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one](/img/structure/B5356034.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356037.png)


![1-(3-CHLORO-4-METHYLPHENYL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B5356067.png)
